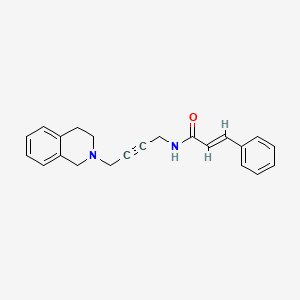
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide is an intriguing organic compound with a complex structure that incorporates both a dihydroisoquinoline ring and a cinnamamide moiety. This compound's unique structure opens the door to a variety of chemical reactions and applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide typically begins with the preparation of the key intermediates. The following synthetic route is commonly employed:
Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl
Starting from isoquinoline, hydrogenation is performed under specific conditions to yield 3,4-dihydroisoquinoline.
Reacting 3,4-dihydroisoquinoline with propargyl bromide results in the formation of 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.
Formation of cinnamamide
Cinnamamide can be synthesized via the reaction of cinnamic acid with ammonia or an amine under appropriate conditions.
The reaction involves the activation of the carboxylic acid group, typically using coupling agents such as dicyclohexylcarbodiimide (DCC).
Coupling the two intermediates
The final step involves the coupling of 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne with cinnamamide, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While laboratory synthesis provides a pathway to the compound, industrial production would scale these processes using optimized conditions, catalysts, and reactors to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide undergoes several types of chemical reactions:
Oxidation
The dihydroisoquinoline moiety can be oxidized to form an isoquinoline derivative under controlled conditions.
Reduction
Reduction of the alkyne group within the compound can yield the corresponding alkene or alkane.
Substitution
Nucleophilic substitution reactions can be performed at the alkyne or dihydroisoquinoline positions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like hydroxide ions, or specific catalysts.
Major Products
Oxidation: : Isoquinoline derivatives
Reduction: : Corresponding alkenes or alkanes
Substitution: : Varied substituted derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide finds applications across several fields:
Chemistry
Used as an intermediate in organic synthesis for the development of new compounds.
Biology
Potential for use in biochemical assays to study enzyme interactions and inhibitor design.
Medicine
Exploration as a possible lead compound in drug design due to its complex structure and potential biological activity.
Industry
May be utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide typically involves:
Molecular Targets: : Likely targets include enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: : The compound may modulate specific biochemical pathways by binding to active sites or interacting with key molecular structures.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide with similar compounds highlights its uniqueness:
N-(4-(1,2,3,4-tetrahydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
Lacks the double bond present in the 3,4-dihydroisoquinoline moiety.
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)cinnamamide
Contains a fully unsaturated isoquinoline ring.
N-(4-(quinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
Replaces the isoquinoline with a quinoline structure.
Each of these compounds varies slightly in structure, altering their chemical reactivity and potential applications. The presence of the 3,4-dihydroisoquinoline ring in this compound sets it apart due to its unique combination of stability and reactivity.
Curious to dive deeper into any specific section or have more questions pop up about this fascinating compound?
Eigenschaften
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJAUYUSHUKGN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2938706.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2938707.png)
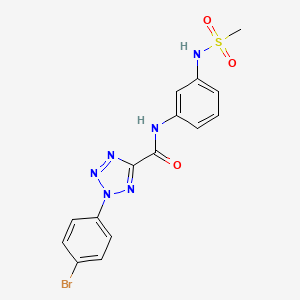
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
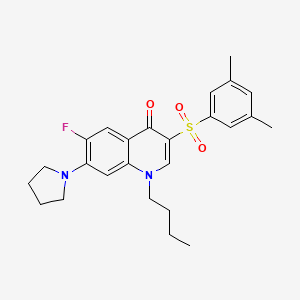
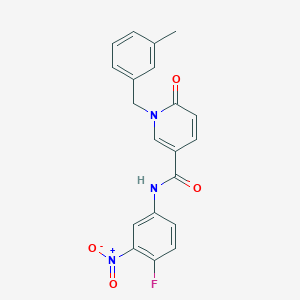
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)

![ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2938723.png)
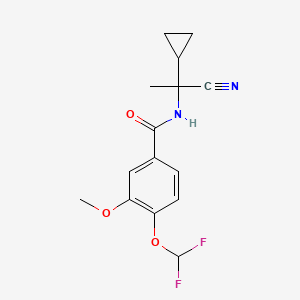
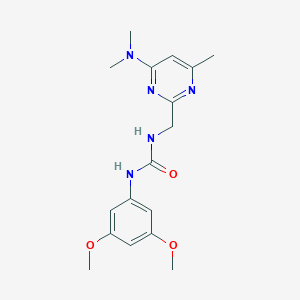
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)
